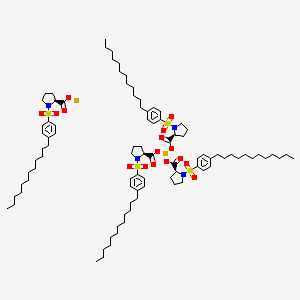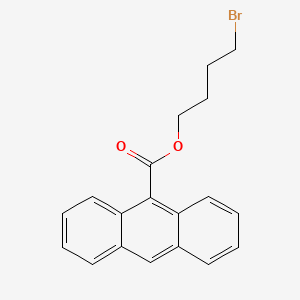
4-Bromobutyl anthracene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobutyl anthracene-9-carboxylate is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of a bromobutyl group attached to the anthracene core at the 9th position, which is further esterified with a carboxylate group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobutyl anthracene-9-carboxylate typically involves a multi-step process:
Bromination of Butanol: The initial step involves the bromination of butanol to produce 4-bromobutanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobutyl anthracene-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives are formed.
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Dihydroanthracene derivatives.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromobutyl anthracene-9-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential in biological labeling and imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 4-bromobutyl anthracene-9-carboxylate is primarily related to its ability to participate in various chemical reactions. The bromobutyl group serves as a reactive site for nucleophilic substitution, while the anthracene core can undergo photochemical reactions. The compound’s fluorescent properties are attributed to the conjugated π-system of the anthracene core, which allows it to absorb and emit light at specific wavelengths .
Comparación Con Compuestos Similares
Anthracene-9-carboxylic acid: Lacks the bromobutyl group, making it less reactive in substitution reactions.
9-Bromoanthracene: Contains a bromine atom directly attached to the anthracene core, differing in reactivity and applications.
4-Bromobutyl benzene: Similar in structure but lacks the extended conjugation of the anthracene core, resulting in different photophysical properties.
Uniqueness: 4-Bromobutyl anthracene-9-carboxylate is unique due to the combination of the bromobutyl group and the anthracene core, which imparts specific reactivity and photophysical properties. This makes it particularly valuable in applications requiring both reactivity and fluorescence.
Propiedades
Número CAS |
144449-72-9 |
|---|---|
Fórmula molecular |
C19H17BrO2 |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
4-bromobutyl anthracene-9-carboxylate |
InChI |
InChI=1S/C19H17BrO2/c20-11-5-6-12-22-19(21)18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2 |
Clave InChI |
PDBKCUFIUPRGOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


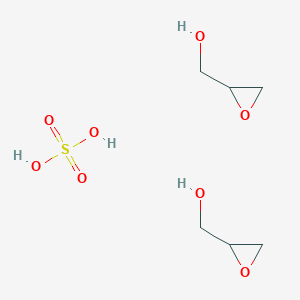
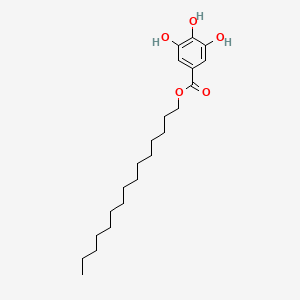
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
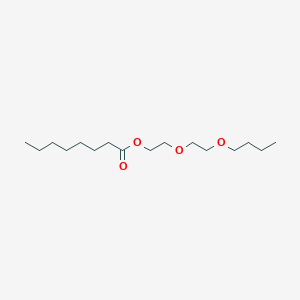

![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
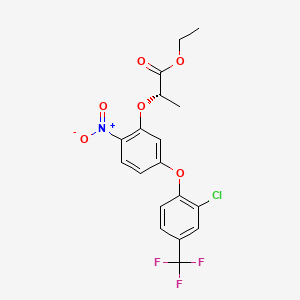
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
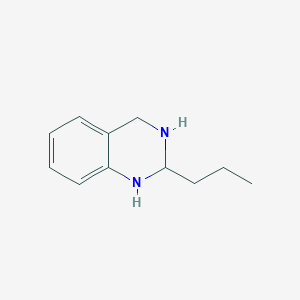
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

